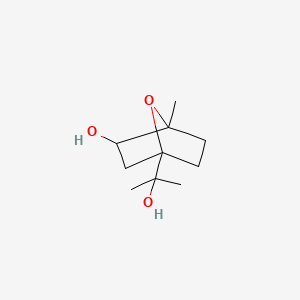
7-Oxabicyclo(2.2.1)heptane-1-methanol, 3-hydroxy-alpha,alpha,4-trimethyl-, exo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(221)heptane-1-methanol, 3-hydroxy-alpha,alpha,4-trimethyl-, exo- is a bicyclic compound with a unique structure that includes an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane derivatives often involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is highly efficient and allows for the preparation of enantiomerically enriched derivatives. Other methods include non-Diels-Alder approaches, which involve different reaction conditions and reagents .
Industrial Production Methods
Industrial production of 7-Oxabicyclo(2.2.1)heptane derivatives typically involves large-scale Diels-Alder reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo(2.2.1)heptane derivatives undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired product and the specific reaction being conducted .
Major Products
The major products formed from these reactions include various substituted derivatives of 7-Oxabicyclo(2.2.1)heptane. These products have different functional groups and exhibit unique chemical properties .
Aplicaciones Científicas De Investigación
7-Oxabicyclo(2.2.1)heptane derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and polymers.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives inhibit protein phosphatases, which play a crucial role in cellular signaling and regulation . The unique structure of these compounds allows them to interact with various biological molecules, leading to their diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Oxabicyclo(2.2.1)heptane derivatives include:
1,4-Cineole: A monoterpenoid with a similar bicyclic structure.
Cantharidin: A sesquiterpenoid with biological activity.
Prostaglandin Analogues: Diterpenoids with similar structural features.
Uniqueness
The uniqueness of 7-Oxabicyclo(22Their bicyclic structure provides a rigid framework that can be functionalized in various ways, making them valuable intermediates in organic synthesis and potential therapeutic agents .
Propiedades
Número CAS |
87129-26-8 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-(2-hydroxypropan-2-yl)-1-methyl-7-oxabicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O3/c1-8(2,12)10-5-4-9(3,13-10)7(11)6-10/h7,11-12H,4-6H2,1-3H3 |
Clave InChI |
MNUDSBHDMGMEGR-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(O1)(CC2O)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


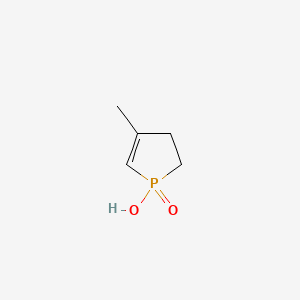
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)
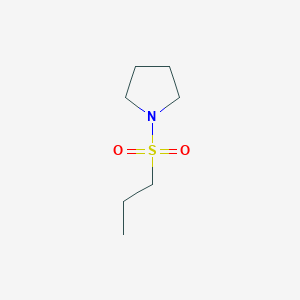
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)
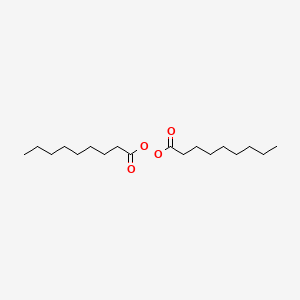
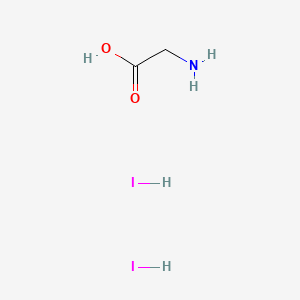
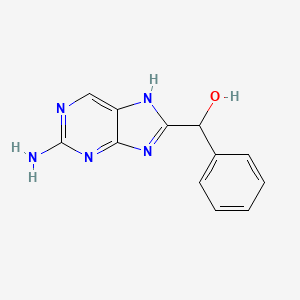
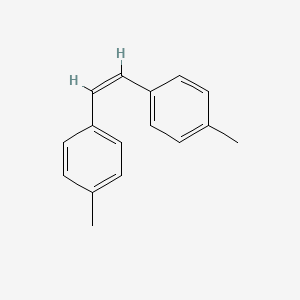
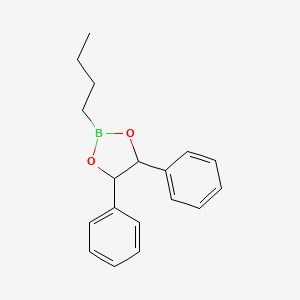
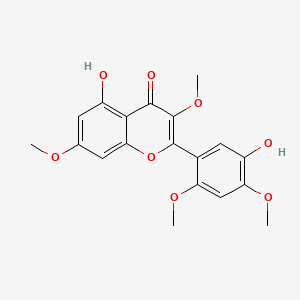
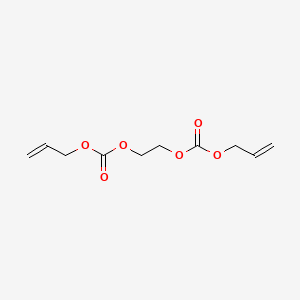
![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
